(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide

Description

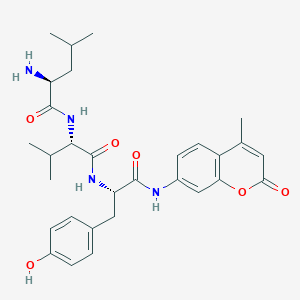

(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide is a structurally complex tripeptide derivative with multiple stereochemical centers, as indicated by the (S)-configurations in its IUPAC name. The compound features:

- Peptide backbone: A tripeptide framework with amide linkages, including a 4-methylpentanamide moiety.

- Aromatic and heterocyclic groups: A 4-hydroxyphenyl group and a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin-derived) substituent.

The coumarin moiety suggests possible fluorescence properties or enzyme-binding capabilities, while the hydroxyphenyl group may confer antioxidant or receptor-targeting activity.

Properties

Molecular Formula |

C30H38N4O6 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C30H38N4O6/c1-16(2)12-23(31)28(37)34-27(17(3)4)30(39)33-24(14-19-6-9-21(35)10-7-19)29(38)32-20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H,32,38)(H,33,39)(H,34,37)/t23-,24-,27-/m0/s1 |

InChI Key |

LCXURRLYDBPUAM-DPZBCOQUSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Coumarin Derivative Intermediate

The coumarin moiety, specifically 4-methyl-2-oxo-2H-chromen-7-yl amine , is a crucial building block. According to Kumar et al. (2022), derivatives of 4-hydroxy-2H-chromen-2-one (coumarin) can be synthesized via a green catalytic process using biogenic zinc oxide nanoparticles (ZnO NPs) as catalysts. The reaction involves:

- Condensation of 4-hydroxy coumarin with aromatic aldehydes and ethylamine in aqueous medium.

- Use of biogenic ZnO nanoparticles (5 mol%) as a reusable, eco-friendly catalyst.

- Mild reaction conditions at room temperature with stirring.

- Purification by recrystallization from ethanol.

This method yields 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives with high yield (up to 98%) and excellent purity, confirmed by FT-IR, NMR, and mass spectrometry.

Table 1. Elemental Analysis of Biogenic ZnO Nanoparticles Catalyst

| Element | Weight % | Atom % |

|---|---|---|

| Oxygen | 50.54 | 49.46 |

| Zinc | 49.46 | 50.54 |

Multicomponent and Sequential Reactions

Alternative synthetic strategies reported in related literature include:

- Copper-catalyzed sequential multicomponent reactions involving benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides to form heterocyclic chromenone derivatives with amino substituents.

- One-pot multicomponent reactions under mild conditions using sulfamic acid catalysis to synthesize functionalized 6-amino-5-((4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl)pyrimidine-2,4(1H,3H)-diones.

These methods highlight the potential for efficient, green, and high-yielding routes to complex coumarin-containing amino compounds, which can be adapted for the synthesis of the target molecule.

Summary of Preparation Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxy coumarin derivative via ZnO NPs catalysis | 4-hydroxy coumarin + aromatic aldehyde + ethylamine, ZnO NPs (5 mol%), water, RT, 10-15 min | High yield (up to 98%) of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives |

| 2 | Peptide coupling of amino acid derivatives | Standard peptide coupling agents (e.g., EDC, DCC), protected amino acids, mild conditions | Formation of amide bonds with retention of stereochemistry |

| 3 | Final assembly of target compound | Sequential coupling and purification | (S)-configured target compound with coumarin and hydroxyphenyl moieties |

Analytical Characterization Supporting Preparation

- FT-IR Spectroscopy: Confirms functional groups such as O–H (around 3431 cm⁻¹), N–H (3137 cm⁻¹), C=O (1706 cm⁻¹), aromatic C–H, and amide bonds.

- NMR Spectroscopy: Proton NMR shows characteristic signals for OH, NH, aromatic protons, and aliphatic protons confirming the structure.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (550.6 g/mol) confirm the molecular formula.

- Elemental Analysis: Confirms purity and composition of catalysts and intermediates.

- X-ray Crystallography: Used for related compounds to confirm stereochemistry and molecular conformation.

Research Discoveries and Innovations

- The use of biogenic ZnO nanoparticles as a green catalyst represents a sustainable advance in coumarin derivative synthesis.

- Multicomponent reactions and one-pot methods reduce reaction steps and increase atom economy, suitable for complex molecule assembly.

- Preservation of stereochemistry during peptide coupling ensures biological relevance of the synthesized compound.

- The combination of coumarin chromophores with amino acid residues opens pathways for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: H-Leu-Val-Tyr-Amc undergoes various chemical reactions, including hydrolysis and amidation. The hydrolysis of the peptide bond releases 7-amido-4-methylcoumarin, a highly fluorescent molecule used to measure proteasome activity .

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of proteasome enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 380 nm and 440 nm, respectively .

Major Products Formed: The primary product formed from the hydrolysis of H-Leu-Val-Tyr-Amc is 7-amido-4-methylcoumarin, which is used as a fluorescent marker in various biochemical assays .

Scientific Research Applications

H-Leu-Val-Tyr-Amc is extensively used in scientific research, particularly in the study of proteasome activity. It serves as a substrate for measuring the chymotrypsin-like activity of the proteasome, which is crucial for understanding protein degradation pathways in cells. This compound is also used in cancer research to study the effects of proteasome inhibitors on tumor cells .

In addition to its use in biochemistry, H-Leu-Val-Tyr-Amc is employed in drug discovery and development. It helps identify potential proteasome inhibitors, which can be used as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

H-Leu-Val-Tyr-Amc exerts its effects by serving as a substrate for the proteasome. The proteasome cleaves the peptide bond, releasing 7-amido-4-methylcoumarin, which fluoresces upon excitation. This fluorescence is used to measure proteasome activity, providing insights into the regulation of protein degradation in cells .

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Key Differences and Implications

Backbone Flexibility vs. Rigidity :

- The target compound’s coumarin group introduces planar rigidity, which may enhance binding to flat enzymatic pockets (e.g., cytochrome P450 or topoisomerase targets) . In contrast, compound 7t () incorporates a pyrimido-pyrimidinyl group, favoring π-π stacking in kinase ATP-binding sites.

Hydrophobic vs. Polar Substituents :

- The 4-methylpentanamide and coumarin groups in the target compound increase lipophilicity, likely improving blood-brain barrier penetration compared to the sulfamoyl-containing analog in .

Chirality and Stereochemical Complexity: The (S)-configured tripeptide backbone may confer selectivity for L-amino acid-processing enzymes (e.g., peptidases), whereas compound 7t () uses dimethylamino and methylpyridinyl groups for charge-mediated interactions .

Antimicrobial Potential: While the target compound lacks direct antimicrobial data, sulfamoyl derivatives () and piperine analogs () demonstrate broad-spectrum activity, suggesting structural modifications (e.g., sulfamoyl addition) could enhance this property .

Biological Activity

(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide is a complex compound with potential biological activities, particularly in antimicrobial and anticancer contexts. This article synthesizes existing research findings to outline its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a unique structure that includes multiple functional groups contributing to its biological activity. The presence of the 4-hydroxyphenyl moiety is particularly notable for its role in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N4O5 |

| Molecular Weight | 376.44 g/mol |

| Solubility | DMSO, Methanol |

| Storage Conditions | -20°C |

Antimicrobial Activity

Research has indicated that derivatives containing the 4-hydroxyphenyl group exhibit significant antimicrobial properties. For instance, compounds similar to (S)-2-Amino-N... have shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens .

A study highlighted that certain amino acid derivatives demonstrated inhibition against critical enzymes involved in cell wall synthesis, suggesting a mechanism of action that disrupts bacterial growth . Specifically, the compound's ability to inhibit kinases related to bacterial virulence was noted, indicating a multifaceted approach to antimicrobial efficacy .

Anticancer Potential

The compound's structure suggests potential anticancer activity. The 4-hydroxyphenyl moiety is known for its antioxidant properties, which can contribute to the inhibition of cancer cell proliferation . Moreover, the integration of this moiety into amino acid derivatives has been associated with enhanced bioactivity against various cancer cell lines .

In vitro studies have shown that phenolic compounds can interact with multiple biological targets, including protein kinases involved in cancer progression. This interaction may lead to the modulation of signaling pathways critical for tumor growth and metastasis .

The biological activity of (S)-2-Amino-N... can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Kinase Modulation : It has been shown to affect kinase activity, which plays a crucial role in cellular signaling pathways related to growth and survival.

- Antioxidant Activity : The phenolic structure contributes to radical scavenging abilities, potentially protecting cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various derivatives, it was found that compounds with similar structural features exhibited varying degrees of antibacterial activity. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, while another showed no activity at concentrations up to 64 µg/mL . This variability underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that derivatives featuring the 4-hydroxyphenyl group significantly reduced cell viability at concentrations as low as 50 µM. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation pathways .

Q & A

Basic: What are the key structural features and stereochemical considerations for this compound?

Answer:

The compound features a complex peptidomimetic backbone with three chiral centers (all S-configured), a 4-hydroxyphenyl group, a 4-methyl-2-oxo-2H-chromen-7-yl moiety, and branched alkyl side chains. Stereochemical integrity is critical for bioactivity, as incorrect configurations may disrupt target binding. Chiral synthesis requires enantioselective methods like asymmetric catalysis or chiral pool strategies, as seen in similar compounds with multiple stereocenters .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm backbone connectivity and stereochemistry. Aromatic protons from the chromen-7-yl group (δ 6.5–8.0 ppm) and hydroxyl protons (δ 9.0–10.0 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to assess purity (>98%). Retention times and peak symmetry should match reference standards .

- X-ray Crystallography: Resolve absolute configuration for chiral centers using single-crystal diffraction, as demonstrated for structurally related amides .

Advanced: How can synthetic routes be optimized to improve yield and stereopurity?

Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected amino acids and coupling agents (e.g., HATU/DIPEA) to assemble the backbone sequentially. Monitor coupling efficiency via Kaiser tests .

- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during amide bond formation .

- Multicomponent Reactions (MCRs): Explore Ugi or Passerini reactions to streamline synthesis of complex intermediates, reducing step count and racemization risks .

Advanced: What strategies are effective for impurity profiling and quality control?

Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products. Use LC-MS to track mass shifts (e.g., deamidation or oxidation) .

- Impurity Limits: Follow ICH guidelines, setting thresholds for known impurities (e.g., ≤0.5% for any single impurity, ≤2.0% total). Compare retention times against spiked standards .

- Chiral Purity: Use chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases to detect enantiomeric excess (>99%) .

Advanced: How can this compound be applied in PROTAC design?

Answer:

The compound’s peptidic structure and hydroxyl groups make it suitable as a linker or E3 ligase-binding moiety in heterobifunctional PROTACs. For example:

- Linker Optimization: Adjust alkyl chain length (e.g., 4-methylpentanamide) to balance solubility and proteasome recruitment efficiency .

- Target Validation: Pair with a warhead (e.g., kinase inhibitor) and validate degradation via Western blot (target protein reduction) and cellular viability assays .

Advanced: How should researchers address contradictions in analytical data (e.g., NMR vs. HPLC)?

Answer:

- Cross-Validation: Confirm NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals. Discrepancies may indicate conformational isomers .

- Spiking Experiments: Add authentic samples to HPLC runs to confirm co-elution. Inconsistent purity values may arise from UV-inactive impurities, necessitating MS detection .

- Thermodynamic Analysis: Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) that affect spectral interpretation .

Advanced: What computational methods support structural and mechanistic studies?

Answer:

- Density Functional Theory (DFT): Calculate optimized geometries and vibrational spectra to validate experimental IR/NMR data .

- Molecular Dynamics (MD): Simulate binding interactions with targets (e.g., kinases or E3 ligases) using AMBER or GROMACS. Focus on hydrogen bonds with the 4-hydroxyphenyl group .

- Docking Studies: Use AutoDock Vina to predict binding modes, prioritizing poses with low RMSD (<2.0 Å) relative to crystallographic data .

Advanced: How are bioactivity assays designed to evaluate target engagement?

Answer:

- In Vitro Binding: Perform surface plasmon resonance (SPR) or fluorescence polarization (FP) to measure dissociation constants (). Use truncated analogs to identify critical moieties (e.g., chromen-7-yl group) .

- Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

- Mechanistic Profiling: Combine RNA sequencing and proteomics to identify off-target effects and pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.